Compared to other phosphoramidite reagents, MTPA offers several advantages:
Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:
Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C₁₃H₃₁N₂OP and a molecular weight of 262.37 g/mol. It is classified under phosphorodiamidites, which are crucial in the field of nucleic acid synthesis. This compound features a methyl group attached to a phosphorodiamidite backbone, which enhances its reactivity and utility in biochemical applications, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .
Methyl tetraisopropylphosphorodiamidite is primarily used as a reagent in the synthesis of oligonucleotides. It undergoes coupling reactions with nucleosides to form phosphodiester linkages, which are essential for constructing DNA and RNA sequences. The presence of the tetraisopropyl groups provides steric hindrance that can influence the reactivity and selectivity during these coupling reactions. Additionally, this compound can participate in hydrolysis reactions under certain conditions, leading to the formation of phosphoric acid derivatives .
While methyl tetraisopropylphosphorodiamidite itself may not exhibit direct biological activity, its derivatives play significant roles in molecular biology research. For instance, oligonucleotides synthesized using this compound can be employed in various applications such as gene expression studies, antisense therapy, and as probes in hybridization assays. The effectiveness of these applications often hinges on the purity and quality of the oligonucleotides synthesized from methyl tetraisopropylphosphorodiamidite .
The synthesis of methyl tetraisopropylphosphorodiamidite typically involves the following steps:
This method allows for efficient production while maintaining the integrity of the reactive functional groups necessary for oligonucleotide synthesis .
Methyl tetraisopropylphosphorodiamidite has several key applications:
Research into the interactions of methyl tetraisopropylphosphorodiamidite focuses on its coupling efficiency with different nucleosides and its stability under various reaction conditions. Studies have shown that the steric effects imparted by the isopropyl groups enhance its coupling efficiency compared to other phosphoramidites. Additionally, its behavior in aqueous environments has been investigated to optimize conditions for oligonucleotide synthesis .
Methyl tetraisopropylphosphorodiamidite belongs to a class of compounds known as phosphoramidites, which are widely used in synthetic organic chemistry and molecular biology. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl phosphoramidite | C₅H₁₅N₂OP | Simpler structure; less steric hindrance |
2-Cyanoethyl N,N,N′-triisopropylphosphorodiamidite | C₁₃H₃₁N₂O₂P | Contains a cyanoethyl group; used for similar applications |
N,N-Diisopropylaminoethyl phosphoramidite | C₉H₁₉N₂OP | Different alkyl substituents; varying reactivity |
Uniqueness: Methyl tetraisopropylphosphorodiamidite stands out due to its specific steric configuration provided by the four isopropyl groups, which enhances its performance in oligonucleotide synthesis compared to simpler phosphoramidites. This steric hindrance helps improve selectivity and yield during
Irritant